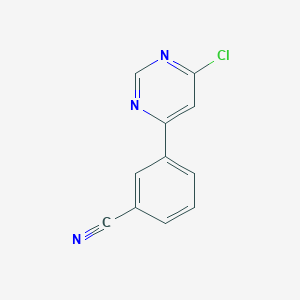

4-Chloro-6-(3-cyanophenyl)-pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H6ClN3 |

|---|---|

Molecular Weight |

215.64 g/mol |

IUPAC Name |

3-(6-chloropyrimidin-4-yl)benzonitrile |

InChI |

InChI=1S/C11H6ClN3/c12-11-5-10(14-7-15-11)9-3-1-2-8(4-9)6-13/h1-5,7H |

InChI Key |

XDMJJWRNNDGWRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=NC=N2)Cl)C#N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 Chloro 6 3 Cyanophenyl Pyrimidine and Analogous Pyrimidines

Direct Synthetic Routes to 4-Chloro-6-(3-cyanophenyl)-pyrimidine

The most direct and widely employed method for the synthesis of this compound involves the chlorination of its corresponding 4-hydroxypyrimidine (B43898) precursor.

Chlorination of 6-(3-cyanophenyl)-4-hydroxypyrimidine with Phosphorus Oxychloride

The conversion of 6-(3-cyanophenyl)-4-hydroxypyrimidine to this compound is typically achieved through treatment with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This reaction is a standard and effective method for replacing a hydroxyl group on a pyrimidine (B1678525) ring with a chlorine atom. nih.govresearchgate.net

The general procedure involves heating the hydroxypyrimidine substrate in excess phosphorus oxychloride, often in the presence of a base such as pyridine (B92270) or a trialkylamine. nih.govresearchgate.net The base serves to neutralize the hydrogen chloride gas that is generated during the reaction. The reaction temperature is typically elevated, often to reflux, to ensure complete conversion. While this method is robust, it is known to generate a significant amount of phosphorus-containing waste, which can present environmental challenges, particularly in large-scale synthesis. nih.govsci-hub.se

More recent, environmentally conscious approaches have focused on reducing the amount of phosphorus oxychloride used. Solvent-free methods have been developed where the hydroxypyrimidine is heated with an equimolar amount of POCl₃ in a sealed reactor. These methods have been shown to be efficient for a variety of hydroxypyrimidines and are suitable for multigram scale preparations. nih.gov

General Methodologies for Substituted 4-Chloro-6-phenylpyrimidines

A variety of methods exist for the synthesis of the core structure of 4-chloro-6-phenylpyrimidines, which can be broadly categorized into conventional heating and microwave-assisted techniques.

Conventional Synthetic Procedures

Conventional synthesis of 4-chloro-6-substituted phenyl pyrimidines can be achieved through a multi-step process without the need for specialized catalysts. nih.gov One common approach involves the condensation of a chalcone (B49325) derivative with guanidine (B92328) to form a 2-aminopyrimidine, which is then converted to the corresponding hydroxypyrimidine and subsequently chlorinated.

The key intermediate, 4-chloro-6-substituted phenyl pyrimidine, is a common precursor for various important enzyme inhibitors. nih.gov The success of these conventional methods can be influenced by the nature of the substituent on the 6-phenyl ring. nih.gov

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of pyrimidine derivatives. javeriana.edu.coijrpas.comat.ua This technique offers a more energy-efficient and environmentally friendly alternative to traditional heating methods. ijrpas.com

For the synthesis of 4,6-diarylpyrimidines, a Biginelli-type three-component strategy can be employed under microwave irradiation. javeriana.edu.co While conventional heating may lead to higher yields, microwave-assisted synthesis is accomplished in significantly shorter reaction times, with comparable efficiencies. javeriana.edu.co Microwave-assisted approaches often align with the principles of green chemistry by utilizing aqueous media and catalysts like CaCl₂. javeriana.edu.co The synthesis of various trisubstituted pyrimidines has also been successfully achieved using microwave-assisted solution-phase parallel synthesis. nih.gov

| Method | Reactants | Conditions | Advantages | Disadvantages |

| Conventional Heating | Chalcone derivatives, Guanidine | Reflux in organic solvents with base catalysis | Higher yields in some cases | Longer reaction times, higher energy consumption |

| Microwave-Assisted | Aldehydes, Ketones, Guanidine (Biginelli-type) | Microwave irradiation, often in aqueous media with a catalyst (e.g., CaCl₂) | Shorter reaction times, energy efficient, often greener | Yields may be slightly lower than conventional methods |

Preparation of Key Pyrimidine Intermediates for Subsequent Functionalization

The synthesis of functionalized pyrimidines often relies on the preparation of key intermediates that can be further modified. One such important intermediate is 2,4-diamino-6-hydroxypyrimidine. This compound can be synthesized in high yield from the reaction of ethyl cyanoacetate (B8463686) with guanidine nitrate. tsijournals.com This intermediate can then undergo further reactions, such as nitrosation and reduction, to introduce other functional groups onto the pyrimidine ring. tsijournals.com

Another general strategy for synthesizing substituted pyrimidines involves the condensation of moieties that already contain the desired substituents to form the heterocyclic ring. nih.gov This approach is often more efficient than attempting to replace substituents on a pre-formed pyrimidine ring, which can lead to lower yields, especially when reacting with arylamines. nih.gov

Chemical Transformations and Reactivity of 4 Chloro 6 3 Cyanophenyl Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying halogenated pyrimidines. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate, often referred to as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing nitrogen atoms in the pyrimidine (B1678525) ring significantly lowers the energy of this intermediate, facilitating the substitution process. libretexts.org

In pyrimidine systems containing multiple halogen substituents, the site of nucleophilic attack is governed by the electronic properties of the ring carbons. For 2,4-dihalopyrimidines, substitution generally occurs preferentially at the C-4 position. wuxiapptec.comstackexchange.com This selectivity can be explained by considering the stability of the anionic Meisenheimer intermediate and by applying frontier molecular orbital theory.

The attack at C-4 results in an intermediate where the negative charge is delocalized over both ring nitrogen atoms, providing significant stabilization. In contrast, attack at C-2 leads to an intermediate where the charge is primarily stabilized by only one adjacent nitrogen. Furthermore, computational analyses show that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C-4 carbon compared to the C-2 carbon, indicating that C-4 is the more electrophilic site and thus more susceptible to nucleophilic attack. wuxiapptec.comstackexchange.com Repulsion between the incoming nucleophile's electrons and the lone pairs of the two adjacent nitrogen atoms at the C-2 position may also contribute to the preference for C-4 attack. stackexchange.com

However, this inherent regioselectivity is not absolute and can be altered by other substituents on the ring. wuxiapptec.comwuxiapptec.com

The reactivity of the pyrimidine ring in SNAr reactions is highly sensitive to the electronic nature of its substituents. Electron-withdrawing groups enhance the electrophilicity of the ring carbons and stabilize the negatively charged intermediate, thereby accelerating the reaction. libretexts.org In 4-Chloro-6-(3-cyanophenyl)-pyrimidine, the 3-cyanophenyl group acts as an electron-withdrawing substituent, further activating the C-4 position for nucleophilic attack.

The position of substituents is critical. For instance, in 2,4-dichloropyrimidines, an electron-donating group at the C-6 position can alter the electronic distribution to such an extent that it reverses the typical regioselectivity, favoring attack at the C-2 position. wuxiapptec.com Conversely, an electron-withdrawing group at the C-5 position of a 2,4-dichloropyrimidine (B19661) enhances the standard selectivity for substitution at C-4. nih.gov These effects underscore the importance of considering the complete substitution pattern of the pyrimidine ring when predicting reaction outcomes.

Amination is a common and synthetically valuable SNAr reaction performed on chloropyrimidines. The reaction conditions can be tailored to accommodate a wide range of amine nucleophiles and to optimize yield and purity. Both acidic and basic conditions have been successfully employed.

Acid-catalyzed aminations, often using hydrochloric acid (HCl), have been studied in various solvents, including water and alcohols. acs.orgpreprints.org Water has been shown to be a highly effective medium, in some cases providing higher reaction rates than organic solvents. nih.gov The amount of acid used is a critical parameter; while catalytic amounts increase the initial reaction rate, excessive acid can lead to the formation of undesired solvolysis side-products. acs.orgpreprints.org

Alternatively, amination can be carried out under basic conditions. For example, using potassium fluoride (B91410) (KF) as a base in water has proven to be a facile method for the N-arylation of various heteroaryl chlorides, including chloropyrimidines. researchgate.net The choice between acidic and basic conditions depends on the specific substrate and the nature of the amine. Aliphatic and benzylic amines may react poorly under acidic conditions but can be effectively coupled in water without an acid catalyst. nih.gov

| Heterocycle Type | Amine Nucleophile | Conditions | Solvent | Outcome/Comments | Reference |

|---|---|---|---|---|---|

| Fused Chloropyrimidine | Aniline Derivatives | HCl (catalytic) | Water | Higher rate observed in water compared to alcohols. Low acid amount minimizes solvolysis. | acs.orgnih.gov |

| Chloropyrimidines | Various Amines | KF | Water | Facile SNAr reaction for N-arylation without transition-metal catalyst. | researchgate.net |

| Fused Chloropyrimidine | Aliphatic/Benzylic Amines | None (Neutral) | Water | Effective for amines that react poorly under acidic conditions. | nih.gov |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, providing access to complex molecular architectures from haloarenes like this compound. Among these, the Suzuki-Miyaura coupling is one of the most widely used methods.

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide or triflate. mdpi.com This reaction is renowned for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. nih.gov The catalytic cycle generally consists of three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.com

While highly effective, the coupling of heteroaryl chlorides can be challenging due to the higher bond strength of the C-Cl bond compared to C-Br or C-I bonds, and potential inhibition of the catalyst by the nitrogen atoms of the heterocycle. nih.govorganic-chemistry.org Overcoming these challenges requires careful optimization of the reaction conditions.

The success of a Suzuki-Miyaura coupling reaction, particularly with a challenging substrate like a chloropyrimidine, hinges on the meticulous selection of the catalyst system (palladium precursor and ligand), base, solvent, and temperature.

Catalyst System: The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle, especially the initial oxidative addition. Phosphine (B1218219) ligands, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are commonly used. mdpi.com More specialized and highly active catalysts composed of palladium and dialkylbiphenylphosphino ligands have been developed to efficiently couple challenging heterocyclic substrates, including those with basic amino groups that might otherwise inhibit the catalyst. organic-chemistry.org

Base and Solvent: The base plays a critical role in the transmetalation step. A variety of inorganic bases like potassium phosphate (B84403) (K₃PO₄), sodium carbonate (Na₂CO₃), and potassium carbonate (K₂CO₃) are frequently employed. mdpi.com The choice of solvent is also vital, with common options including ethereal solvents like 1,4-dioxane (B91453) or polar aprotic solvents. mdpi.com More recently, environmentally benign protocols using micellar catalysis in water have been developed, allowing for scalable and sustainable Suzuki-Miyaura reactions. researchgate.net

Optimization often involves screening multiple combinations of these parameters to find the conditions that provide the highest yield and selectivity. chemistryviews.org

| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/H₂O | 70-80 | 50 | mdpi.com |

| Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 70-80 | 55 | mdpi.com |

| Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O | 70-80 | 60 | mdpi.com |

| Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 85 | mdpi.com |

| Pd(PPh₃)₄ (5) | K₃PO₄ | DMF/H₂O | 70-80 | 70 | mdpi.com |

Data adapted from a study on 5-(4-bromophenyl)-4,6-dichloropyrimidine, illustrating a typical optimization workflow. mdpi.com

Stille Coupling Reactions

The Stille reaction is a versatile and widely used method for creating carbon-carbon bonds by coupling an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.orglibretexts.org The reaction mechanism generally involves oxidative addition of the aryl chloride to a Pd(0) catalyst, followed by transmetalation with the organostannane reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org

The C-Cl bond in this compound is activated towards oxidative addition by the electron-withdrawing nature of the pyrimidine ring, making it a suitable substrate for Stille coupling. This reaction allows for the introduction of various alkyl, vinyl, aryl, or heteroaryl groups at the 4-position of the pyrimidine core.

Typical Reaction Conditions for Stille Coupling:

| Component | Example | Purpose |

|---|---|---|

| Substrate | This compound | Electrophilic partner |

| Organostannane | R-Sn(Bu)₃ (e.g., Vinyltributyltin) | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(0) source |

| Ligand | PPh₃, P(o-tol)₃ | Stabilizes catalyst, accelerates reaction |

| Solvent | Toluene, Dioxane, DMF | Anhydrous and degassed |

| Temperature | 80-120 °C | To drive the reaction to completion |

This table represents typical conditions for Stille reactions and is not based on a specific literature example for the title compound.

Research on related chloropyrimidine structures demonstrates the feasibility of this transformation. For instance, various substituted chloropyrimidines have been successfully coupled with different organostannanes to produce highly functionalized pyrimidine derivatives. rsc.org The choice of catalyst, ligand, and solvent can be crucial for optimizing the reaction yield and minimizing side reactions, such as the homocoupling of the organostannane reagent. wikipedia.org

Kumada and Negishi Coupling Methodologies

Kumada and Negishi couplings are powerful C-C bond-forming reactions that utilize organomagnesium (Grignard) and organozinc reagents, respectively. These methods are particularly valuable due to the high reactivity of the organometallic reagents.

Kumada Coupling: The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org It was one of the first catalytic cross-coupling methods developed and remains a cost-effective option for synthesizing biaryls and other coupled products. organic-chemistry.orgresearchgate.net The primary limitation is the high basicity of Grignard reagents, which restricts the tolerance of certain functional groups on the coupling partners. organic-chemistry.org For a substrate like this compound, the cyano group could potentially react with the Grignard reagent, requiring careful control of reaction conditions.

Negishi Coupling: The Negishi coupling employs organozinc reagents, which are generally more functional-group tolerant than their Grignard counterparts. wikipedia.orgorganic-chemistry.org This palladium- or nickel-catalyzed reaction has a broad scope, coupling aryl, vinyl, alkyl, and allyl halides or triflates with various organozinc compounds. wikipedia.orgorganic-chemistry.org The reaction is known for its high yields and stereospecificity. The synthesis of functionalized arylpyrimidines from chloropyrimidines has been achieved using Negishi coupling methodologies. nih.gov A general method for the palladium-catalyzed Negishi cross-coupling of aryl chlorides with organozinc reagents can be effected using commercially available catalysts like Pd(P(t-Bu)₃)₂. nih.gov

Comparison of Kumada and Negishi Coupling:

| Feature | Kumada Coupling | Negishi Coupling |

|---|---|---|

| Organometallic Reagent | Organomagnesium (Grignard) | Organozinc |

| Typical Catalyst | Ni or Pd complexes | Ni or Pd complexes |

| Functional Group Tolerance | Lower (reagents are strong bases/nucleophiles) | Higher (reagents are less basic) |

| Scope | Broad, but limited by substrate functionality | Very broad, high functional group tolerance |

Sonogashira Coupling Reactions

The Sonogashira reaction is a fundamental method for the formation of a C(sp²)-C(sp) bond, typically coupling an aryl or vinyl halide with a terminal alkyne. wikipedia.org The reaction is unique in its use of a dual catalytic system, employing both a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The palladium cycle involves oxidative addition and reductive elimination, while the copper cycle is believed to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.org

This reaction would enable the direct alkynylation of the this compound core, introducing a rigid linker that is valuable in the synthesis of pharmaceuticals, organic materials, and molecular electronics. nih.gov Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper, such as the formation of alkyne homocoupling (Glaser coupling) byproducts. nih.govijnc.ir The reaction can be complicated by the nature of the substrate; for example, the presence of a trichloromethyl group on a 4-chloroquinazoline (B184009) scaffold was found to complicate the reaction outcome, leading to low yields of the desired product alongside undesirable byproducts. researchgate.net

Key Components in Sonogashira Coupling:

| Component | Role | Example Reagents |

|---|---|---|

| Aryl Halide | Electrophile | This compound |

| Terminal Alkyne | Nucleophile | Phenylacetylene, 1-Heptyne |

| Palladium Catalyst | Primary Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper(I) Salt | Co-catalyst | CuI |

| Base | Alkyne deprotonation, HX scavenger | Et₃N, Piperidine, DIPA |

| Solvent | Reaction Medium | THF, DMF |

Liebeskind-Srogl Coupling Reactions

The Liebeskind-Srogl coupling is a mechanistically distinct cross-coupling reaction that forms carbon-carbon bonds from a thioester and a boronic acid. wikipedia.org It is catalyzed by palladium(0) and mediated by a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC). nih.govresearchgate.net A key advantage of this method is that it proceeds under neutral conditions, showing excellent tolerance for a wide range of functional groups. nih.gov

Direct application of the Liebeskind-Srogl coupling to this compound is not straightforward, as the substrate is an aryl chloride, not a thioester. To utilize this methodology, the chloro group would first need to be converted into a suitable thioether or thioester derivative. This two-step process, however, could offer a synthetic route under conditions orthogonal to other cross-coupling methods, which could be advantageous for complex molecule synthesis where chemoselectivity is a concern. nih.govnih.gov

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction has become a cornerstone of modern organic synthesis for preparing aryl amines from aryl halides or triflates and primary or secondary amines. wikipedia.orgorganic-chemistry.org The development of various generations of phosphine ligands has dramatically expanded the scope and efficiency of this transformation, allowing for the coupling of a wide array of substrates under mild conditions. wikipedia.orgsemanticscholar.org

For this compound, this reaction provides a direct route to synthesize 4-amino-pyrimidine derivatives. These compounds are prevalent scaffolds in medicinal chemistry. The reaction involves the oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product. wikipedia.org

Typical Conditions for Buchwald-Hartwig Amination:

| Component | Example | Role |

|---|---|---|

| Aryl Halide | This compound | Substrate |

| Amine | Morpholine, Aniline, Benzylamine | Nucleophile |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pd(0) precursor |

| Ligand | X-Phos, BINAP, DavePhos | Accelerates reductive elimination |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Amine deprotonation |

| Solvent | Toluene, Dioxane | Anhydrous |

The choice of base, ligand, and reaction conditions is critical and often needs to be optimized for specific substrates to achieve high yields. beilstein-journals.orglibretexts.org

Haloselectivity in Polyhalogenated Pyrimidine Scaffolds

While this compound is a mono-halogenated substrate, the principles of haloselectivity are crucial for understanding its synthesis and potential for further functionalization. In polyhalogenated pyrimidine systems, the different halogen positions exhibit distinct reactivities, which can be exploited for selective, sequential functionalization.

The reactivity order for cross-coupling reactions on the pyrimidine ring generally follows: 4/6-positions > 2-position > 5-position. baranlab.org The C4 and C6 positions are the most electrophilic and thus most reactive towards oxidative addition by a palladium catalyst. The C2 position is also activated but generally less so than C4/C6. The C5 position is the least reactive, often requiring harsher conditions for substitution. baranlab.org

This selectivity is governed by the electronic properties of the pyrimidine ring, where the nitrogen atoms exert a strong electron-withdrawing effect, particularly at the C2, C4, and C6 positions. This principle allows for the regioselective synthesis of complex pyrimidine derivatives. For instance, in a 4,6-dichloropyrimidine, one chloro group can often be selectively substituted under milder conditions, leaving the second for a subsequent, different transformation. researchgate.net The reactivity can be influenced by the catalyst, ligands, and reaction conditions employed. baranlab.orgmdpi.com

Derivatization and Further Functionalization Strategies

Beyond cross-coupling at the C4 position, this compound offers other avenues for derivatization.

Nucleophilic Aromatic Substitution (SₙAr): The chloro group at the C4 position is highly susceptible to nucleophilic aromatic substitution (SₙAr) due to the activating effect of the ring nitrogens. This allows for the displacement of the chloride by a variety of nucleophiles, including:

Amines: Reaction with primary or secondary amines can yield 4-amino-pyrimidine derivatives, often without the need for a metal catalyst, although heating may be required.

Alkoxides/Thiolates: Reaction with sodium or potassium alkoxides (RONa/K) or thiolates (RSNa/K) can produce 4-alkoxy- or 4-alkylthio-pyrimidines, respectively.

Hydroxide: Hydrolysis with a strong base like NaOH can convert the chloro group to a hydroxyl group, forming the corresponding pyrimidin-4-one tautomer.

Reactions of the Cyano Group: The cyano group on the phenyl ring can also be a handle for further functionalization:

Hydrolysis: Acidic or basic hydrolysis can convert the nitrile into a carboxylic acid or a primary amide.

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Cycloadditions: The cyano group can participate in cycloaddition reactions, for example, with azides to form tetrazoles.

These varied strategies allow for the extensive modification of the this compound scaffold, enabling the synthesis of a large library of derivatives for screening in various applications.

Chemical Reactions Involving the Cyano Moiety (e.g., Nucleophilic Addition)

The cyano group (-C≡N) on the phenyl ring of this compound is a versatile functional group that can undergo various chemical transformations. Its electrophilic carbon atom makes it susceptible to nucleophilic attack, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. A significant and well-documented reaction of the cyano moiety in this specific compound is its conversion into a tetrazole ring through a [3+2] cycloaddition reaction, which can be considered a form of nucleophilic addition.

This transformation is a common strategy in medicinal chemistry to introduce a tetrazole group, which can act as a bioisosteric replacement for a carboxylic acid group, potentially improving the pharmacokinetic profile of a molecule. The synthesis of the corresponding tetrazole derivative from this compound has been reported, providing a key intermediate for the development of various bioactive compounds.

The reaction typically involves treating the nitrile with an azide (B81097) source, such as sodium azide (NaN₃), often in the presence of a proton donor like ammonium (B1175870) chloride (NH₄Cl) or a Lewis acid. The reaction proceeds through the nucleophilic addition of the azide anion to the electrophilic carbon of the cyano group, followed by an intramolecular cyclization to form the stable, aromatic tetrazole ring.

Detailed research findings have demonstrated the successful conversion of this compound to its corresponding tetrazole derivative. For instance, the reaction can be carried out in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures.

Below is a data table summarizing the typical reaction conditions for this transformation:

| Reactant | Reagents | Solvent | Temperature | Product |

| This compound | Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl) | DMF | 120-130 °C | 4-Chloro-6-(3-(2H-tetrazol-5-yl)phenyl)pyrimidine |

This reaction highlights the reactivity of the cyano group towards nucleophiles and provides a reliable method for the synthesis of tetrazolyl-substituted pyrimidine derivatives. The resulting product serves as a valuable building block for further chemical modifications, particularly at the chloro-substituted position of the pyrimidine ring, allowing for the introduction of various substituents to explore structure-activity relationships in drug discovery programs.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For 3-(6-chloropyrimidin-4-yl)benzonitrile, ¹H NMR spectroscopy allows for the assignment of each proton in the molecule. In a deuterated solvent like DMSO-d₆, the aromatic protons on the pyrimidine (B1678525) and cyanophenyl rings exhibit characteristic chemical shifts and coupling patterns. The protons on the pyrimidine ring are typically observed at lower field (higher ppm values) due to the electron-withdrawing effect of the nitrogen atoms. The protons on the benzonitrile (B105546) ring show a splitting pattern consistent with a 1,3-disubstituted benzene (B151609) ring.

Based on patent literature, the following ¹H NMR data has been reported for the compound:

¹H NMR (400 MHz, DMSO-d₆): δ 9.17 (d, J=1.3 Hz, 1H), 8.63 (t, J=1.5 Hz, 1H), 8.52 (dt, J=7.8, 1.4 Hz, 1H), 8.16 (s, 1H), 8.04 (dt, J=7.9, 1.3 Hz, 1H), 7.82 (t, J=7.8 Hz, 1H).

This data allows for the precise assignment of each proton on the aromatic rings, confirming the connectivity of the cyanophenyl and chloropyrimidine moieties.

Interactive Data Table: ¹H NMR Data for 4-Chloro-6-(3-cyanophenyl)-pyrimidine

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Number of Protons | Assignment |

| 9.17 | Doublet (d) | 1.3 | 1H | Pyrimidine H |

| 8.63 | Triplet (t) | 1.5 | 1H | Benzonitrile H |

| 8.52 | Doublet of triplets (dt) | 7.8, 1.4 | 1H | Benzonitrile H |

| 8.16 | Singlet (s) | - | 1H | Pyrimidine H |

| 8.04 | Doublet of triplets (dt) | 7.9, 1.3 | 1H | Benzonitrile H |

| 7.82 | Triplet (t) | 7.8 | 1H | Benzonitrile H |

Note: Specific proton assignments on the benzonitrile ring require further 2D NMR analysis.

Mass Spectrometry (MS and High-Resolution MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For this compound (C₁₁H₆ClN₃), the expected exact mass can be calculated. In an MS experiment, the molecule would be ionized, typically forming a molecular ion (M⁺) or a protonated molecule ([M+H]⁺). The presence of chlorine is readily identifiable due to its isotopic pattern, with ³⁵Cl and ³⁷Cl existing in an approximate 3:1 ratio, leading to characteristic M⁺ and M+2 peaks.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for pyrimidine derivatives involve the cleavage of the pyrimidine ring and the loss of substituents. For this specific compound, fragmentation could involve the loss of the chlorine atom, the cyano group, or cleavage of the bond between the two aromatic rings.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a "fingerprint" of the compound and are particularly useful for identifying the presence of specific functional groups.

Key vibrational modes expected for this compound include:

C≡N stretch: A sharp, strong absorption band typically appears in the IR spectrum around 2220-2260 cm⁻¹ for the nitrile group.

Aromatic C=C stretching: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the pyrimidine and benzene rings.

C-H stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

C-Cl stretch: The carbon-chlorine stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise positions of atoms, bond lengths, bond angles, and torsional angles. This technique would provide an unambiguous confirmation of the molecular structure of this compound and reveal details about its conformation and packing in the crystal lattice.

Analysis of Intermolecular Hydrogen Bonding Interactions

While this compound lacks strong hydrogen bond donors like O-H or N-H groups, its crystal structure could be stabilized by weaker intermolecular interactions. X-ray crystallography would be essential to identify and characterize any such interactions, which could include:

C-H···N interactions: The nitrogen atoms in the pyrimidine ring and the nitrile group are potential hydrogen bond acceptors, which could interact with aromatic C-H donors from neighboring molecules.

π-π stacking: The planar aromatic rings may stack on top of each other, leading to stabilizing π-π interactions.

The distances and angles of these interactions, determined from crystallographic data, are crucial for understanding the forces that govern the solid-state packing of the molecule.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Versatile Synthetic Intermediate

4-Chloro-6-(3-cyanophenyl)-pyrimidine serves as a crucial building block in organic synthesis, primarily due to the reactivity of the chlorine atom at the C4 position of the pyrimidine (B1678525) ring. This chlorine atom is an excellent leaving group, facilitating nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of a wide array of functional groups, including amines, phenols, and thiols, thereby enabling the synthesis of diverse and complex molecular architectures. thieme.denih.gov The strategic placement of the 3-cyanophenyl group further enhances its utility, providing an additional site for chemical modification and influencing the electronic properties of the molecule.

Precursor for Pyrimidine-Based Enzyme Inhibitors

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous drugs that target various enzymes. novapublishers.com Specifically, 4-chloro-6-substituted phenyl pyrimidines are recognized as key intermediates in the synthesis of potent enzyme inhibitors. nih.gov The 4-phenylamino-6-phenyl-pyrimidine structure, which can be readily synthesized from its 4-chloro precursor, is a common feature in many of these inhibitors. nih.gov

The versatility of the 4-chloro group allows for the creation of extensive libraries of substituted pyrimidine derivatives for screening against various enzyme targets. For instance, derivatives of 4-amino-2,6-dichloropyrimidine (B161716) have shown effective inhibitory properties against glutathione (B108866) reductase, an important target in cancer treatment. juniperpublishers.com The ability to introduce diverse amine-containing moieties at the C4 position is crucial for tuning the binding affinity and selectivity of these compounds for the target enzyme's active site. Pyrimidine derivatives have been successfully developed as inhibitors for several enzyme classes, as detailed in the table below.

Table 1: Examples of Enzyme Classes Targeted by Pyrimidine-Based Inhibitors

| Enzyme Class | Example Inhibitor Scaffold/Drug | Therapeutic Area |

|---|---|---|

| Kinase Inhibitors | Ruxolitinib, Tofacitinib | Anti-inflammatory, Oncology |

| Cyclooxygenase (COX) | Pyrimidine derivatives L1 and L2 | Anti-inflammatory |

| Glutathione Reductase | 4-amino-2,6-dichloropyrimidine | Oncology |

Building Block for Complex Fused and Polysubstituted Heterocyclic Systems

The reactivity of this compound extends beyond simple substitution, making it a valuable starting material for constructing more intricate molecular frameworks, such as fused and polysubstituted heterocyclic systems. nih.gov The chlorine atom can participate in intramolecular or intermolecular cyclization reactions to form rings fused to the pyrimidine core, leading to novel polycyclic structures. nih.govresearchgate.net

For example, 4-chloropyrimidines can be utilized in the synthesis of thienopyrimidines, pyrimidoquinazolines, and tetrazolopyrimidines. nih.gov These fused systems are of great interest in drug discovery due to their rigid conformations and diverse biological activities. Furthermore, the presence of both a chloro and a phenyl substituent allows for sequential, chemoselective cross-coupling reactions (e.g., Suzuki coupling), enabling the controlled synthesis of polysubstituted pyrimidines. nih.govresearchgate.net This stepwise functionalization is a powerful strategy for creating complex molecules with precisely defined substitution patterns.

Table 2: Synthetic Pathways to Complex Heterocycles from Chloropyrimidines

| Reaction Type | Reagents/Conditions | Resulting Heterocyclic System |

|---|---|---|

| Nucleophilic Substitution | Amines, Alcohols, Thiols | Polysubstituted Pyrimidines |

| Cyclocondensation | Guanidine (B92328), Amidine derivatives | Fused Pyrimidines (e.g., Pyrimido[4,5-d]pyrimidines) |

| Suzuki Cross-Coupling | Boronic acids, Pd catalyst | Polysubstituted (Aryl/Heteroaryl) Pyrimidines |

Exploration in Advanced Materials Science

Beyond its applications in medicinal chemistry, the unique electronic and structural features of this compound and related structures make them attractive candidates for advanced materials. The pyrimidine ring is electron-deficient (π-deficient), and when combined with electron-donating or electron-withdrawing substituents, it can create molecules with interesting photophysical properties. rsc.orgnih.gov This has led to their investigation in fields such as liquid crystals and organic electronics. tandfonline.com

Potential for Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are essential for modern technologies like optical data processing, sensors, and optoelectronics. rsc.org The design of NLO molecules often relies on creating a "push-pull" system, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge. The inherent π-deficient, electron-withdrawing nature of the pyrimidine core makes it an excellent component for such systems. rsc.orgnih.gov

In this compound, both the pyrimidine ring and the cyano group act as electron acceptors. This structure forms a strong basis for creating NLO chromophores. By replacing the chlorine atom with a suitable electron-donating group (e.g., an amino or alkoxy group), a classic push-pull architecture can be established. Theoretical and experimental studies on similar pyrimidine derivatives have shown significant NLO properties, including high third-order nonlinear susceptibility (χ³), highlighting their potential for photonic applications. rsc.orgrsc.org The ability to fine-tune the molecular structure allows for the optimization of these NLO properties for specific device requirements. researchgate.nettandfonline.com

Table 3: Structural Features of Pyrimidine Derivatives for NLO Applications

| Molecular Component | Function in NLO System | Example Group |

|---|---|---|

| Pyrimidine Core | π-deficient Acceptor/Bridge | - |

| Substituent at C4/C6 | Electron Donor ("Push") | -NR₂, -OR |

| Substituent on Phenyl Ring | Electron Acceptor ("Pull") | -CN, -NO₂ |

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies for Pyrimidine (B1678525) Scaffolds

The synthesis of pyrimidine derivatives is continuously evolving, with a strong emphasis on sustainability and efficiency. benthamdirect.com Future methodologies for preparing scaffolds like 4-Chloro-6-(3-cyanophenyl)-pyrimidine will likely focus on green chemistry principles to minimize environmental impact. benthamdirect.comingentaconnect.com This includes the use of eco-friendly solvents, catalysts, and energy sources. benthamdirect.com

Multicomponent reactions (MCRs) are particularly promising as they allow the assembly of complex molecules from three or more starting materials in a single step, which is highly efficient. bohrium.comnih.gov An iridium-catalyzed multicomponent synthesis has been developed for producing highly substituted pyrimidines from amidines and alcohols, liberating only hydrogen and water as byproducts. bohrium.comnih.govacs.org Adapting such MCRs could provide a more direct and atom-economical route to this compound and its analogs.

Furthermore, flow chemistry is emerging as a powerful tool for the synthesis of heterocycles. uc.ptspringerprofessional.demdpi.com This technology offers advantages such as enhanced safety, improved reaction control, and ease of scalability. springerprofessional.denih.gov Implementing continuous flow processes for the synthesis of pyrimidine cores could lead to higher yields, reduced reaction times, and minimized waste generation compared to traditional batch methods. mdpi.comnih.gov

| Synthetic Strategy | Key Advantages | Potential Application for Pyrimidine Scaffolds |

| Green Chemistry | Reduced environmental impact, use of renewable resources, safer processes. benthamdirect.com | Synthesis using benign solvents, bio-based starting materials, and energy-efficient methods (e.g., microwave, ultrasound). benthamdirect.comnih.gov |

| Multicomponent Reactions | High atom economy, operational simplicity, rapid generation of molecular diversity. bohrium.comnih.gov | One-pot synthesis of complex pyrimidines from simple precursors, minimizing intermediate isolation steps. acs.org |

| Flow Chemistry | Improved safety, precise control over reaction parameters, scalability, and integration of in-line purification. uc.ptspringerprofessional.de | Automated and continuous production, enabling rapid library synthesis and process optimization. nih.govresearchgate.net |

| Catalysis (e.g., Iron, Copper) | Use of earth-abundant metals, novel reactivity, and milder reaction conditions. mdpi.comorganic-chemistry.org | Iron-catalyzed modular synthesis through C-H functionalization offers a regioselective and recyclable approach. organic-chemistry.org |

Advanced Computational Approaches for In-Depth Structure-Function Elucidation

Computational chemistry offers powerful tools for understanding the relationship between the molecular structure of pyrimidine derivatives and their functional properties. jchemrev.com For a compound like this compound, computational studies can predict its reactivity, electronic properties, and potential biological activity, thereby guiding synthetic efforts. rsc.orgnih.gov

Density Functional Theory (DFT) can be employed to calculate geometric and electronic parameters, such as molecular electrostatic potentials and frontier molecular orbital energies (HOMO-LUMO), which provide insights into the molecule's reactivity and charge transfer characteristics. jchemrev.comresearchgate.net These calculations help in understanding how substituents on the pyrimidine ring influence its properties. nih.gov

Molecular docking simulations are invaluable for predicting the binding affinity and interaction modes of pyrimidine derivatives with biological targets, such as protein kinases. nih.govnih.gov This is particularly relevant as many pyrimidine-based compounds are investigated as kinase inhibitors in cancer therapy. nih.govnih.gov By modeling the interactions of this compound and its potential derivatives with various protein active sites, researchers can prioritize the synthesis of compounds with the highest predicted efficacy. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can further refine this process by correlating structural features with biological activity. nih.gov

| Computational Method | Application | Insights Gained for Pyrimidine Derivatives |

| Density Functional Theory (DFT) | Calculation of electronic structure, geometry, and reactivity descriptors. jchemrev.comresearchgate.net | Understanding of stability, molecular electrostatic potential, and sites for electrophilic/nucleophilic attack. jchemrev.com |

| Molecular Docking | Prediction of binding modes and affinities of ligands to biological macromolecules. nih.govnih.gov | Identification of key interactions with target proteins (e.g., kinases), guiding the design of potent inhibitors. nih.gov |

| QSAR | Statistical correlation of chemical structure with biological activity. nih.gov | Development of predictive models to guide the design of new analogs with improved activity. nih.gov |

| Molecular Dynamics (MD) Simulation | Simulation of the dynamic behavior of molecules and complexes over time. | Elucidation of conformational changes, binding stability, and the role of solvent in molecular interactions. |

Diversification of Chemical Transformations for Accessing Unique Pyrimidine Architectures

Future research will undoubtedly focus on expanding the chemical toolbox for modifying the this compound core to access novel and structurally unique derivatives. Direct C-H bond functionalization is a particularly powerful strategy that allows for the introduction of new substituents onto the pyrimidine ring without the need for pre-functionalized starting materials. nih.govthieme-connect.com This approach is highly atom-economical and enables the late-stage modification of complex molecules. thieme-connect.com Metal-catalyzed C-H activation, using catalysts based on palladium, manganese, or other transition metals, can achieve regioselective arylation, alkylation, or amination of the pyrimidine scaffold. nih.govresearchgate.netrsc.org

Photoredox catalysis offers another avenue for C-H functionalization under mild conditions, often using visible light as an energy source. nih.govnicewiczlaboratory.com This method can generate radical intermediates that participate in unique bond-forming reactions, enabling transformations that are difficult to achieve with traditional thermal methods. researchgate.netacs.org

Skeletal editing is an emerging and transformative strategy that allows for the direct manipulation of the heterocyclic core itself. chinesechemsoc.org Recent advances have demonstrated the conversion of pyrimidines into other heterocycles, such as pyridines or pyrazoles, through deconstruction-reconstruction sequences. nih.govnih.govresearchgate.net Applying these "molecular editing" techniques to this compound could unlock access to entirely new classes of compounds that would be challenging to synthesize via conventional routes, thereby accelerating the discovery of new drug candidates and functional materials. chinesechemsoc.orgnih.govresearchgate.net

| Transformation Type | Description | Potential Outcome for Pyrimidine Architectures |

| Direct C-H Functionalization | Activation and substitution of C-H bonds on the pyrimidine ring. nih.govthieme-connect.com | Introduction of diverse functional groups at various positions, enabling fine-tuning of molecular properties. researchgate.net |

| Photoredox Catalysis | Use of light to initiate radical-based transformations. nih.govnicewiczlaboratory.com | Access to novel reaction pathways for alkylation, arylation, and other functionalizations under mild conditions. researchgate.netacs.org |

| Skeletal Editing | Insertion, deletion, or swapping of atoms within the pyrimidine ring. chinesechemsoc.org | Transformation of the pyrimidine core into other heterocyclic systems (e.g., pyridines, pyrazoles), creating novel scaffolds. nih.govnih.govresearchgate.net |

Q & A

Q. What are the standard synthetic routes for preparing 4-Chloro-6-(3-cyanophenyl)-pyrimidine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Condensation of substituted phenyl precursors with pyrimidine intermediates. For example, chlorination of hydroxyl or thione groups using phosphorus oxychloride (POCl₃) at 100–110°C for 1–2 hours .

- Step 2 : Purification via column chromatography or recrystallization using solvents like dichloromethane (DCM) or toluene .

- Optimization : Adjusting stoichiometry (e.g., 1.5–2.0 equivalents of POCl₃) and reaction time (monitored by LCMS) improves yields (up to 83% reported for analogous compounds) .

Table 1 : Representative Reaction Conditions for Pyrimidine Derivatives

| Reagent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|

| POCl₃ | 100°C | 1 h | 74% | |

| POCl₃ | 110°C | 2 h | 83% |

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C-NMR : Aromatic protons appear in δ 7.3–8.1 ppm, while pyrimidine ring carbons are typically δ 150–160 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+1]⁺ = 265.7 for a chloro-trifluoromethyl analog) .

- X-ray Crystallography : Resolves bond lengths (e.g., C-Cl ~1.73 Å) and torsion angles using SHELXL refinement (R factor <0.06) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., POCl₃) .

- Waste Disposal : Segregate halogenated waste and use certified disposal services .

Advanced Research Questions

Q. How can X-ray crystallography and SHELXL refinement resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding (e.g., O–H···N interactions) with R factors <0.055 .

- Validation : Check for voids and residual electron density using PLATON .

Table 2 : Crystallographic Parameters for Pyrimidine Analogs

| Parameter | Value | Reference |

|---|---|---|

| R factor | 0.055 | |

| Mean C–C bond | 1.543 Å |

Q. What strategies address poor solubility of this compound in aqueous buffers for biological assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrins to enhance solubility without denaturing proteins .

- Salt Formation : Convert to hydrochloride salts via HCl gas exposure in anhydrous ether .

- Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine-based) for controlled release .

Q. How do substituent modifications (e.g., cyano vs. trifluoromethyl) impact the biological activity of pyrimidine derivatives?

- Methodological Answer :

- SAR Studies : Compare IC₅₀ values in kinase assays. For example:

- 3-Cyanophenyl : Enhances π-π stacking with hydrophobic kinase pockets .

- Trifluoromethyl : Increases metabolic stability but may reduce solubility .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities .

Table 3 : Activity Trends in Pyrimidine Analogs

| Substituent | Target (IC₅₀) | Reference |

|---|---|---|

| 4-Fluorophenyl | EGFR (18 nM) | |

| 3-Cyanophenyl | PI3K (9 nM) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.